molecular formula C10H8N4O B14401761 6-Azido-8-methoxyquinoline CAS No. 88609-18-1

6-Azido-8-methoxyquinoline

Cat. No.: B14401761
CAS No.: 88609-18-1
M. Wt: 200.20 g/mol
InChI Key: RNNHYYWRRGAFHT-UHFFFAOYSA-N
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Description

6-Azido-8-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Azido-8-methoxyquinoline can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired azido compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Azido-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted quinolines with various functional groups.

    Reduction: Conversion to 6-amino-8-methoxyquinoline.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 6-Azido-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-8-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and enables specific chemical transformations that are not possible with other quinoline derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

88609-18-1

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

6-azido-8-methoxyquinoline

InChI

InChI=1S/C10H8N4O/c1-15-9-6-8(13-14-11)5-7-3-2-4-12-10(7)9/h2-6H,1H3

InChI Key

RNNHYYWRRGAFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)N=[N+]=[N-])C=CC=N2

Origin of Product

United States

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